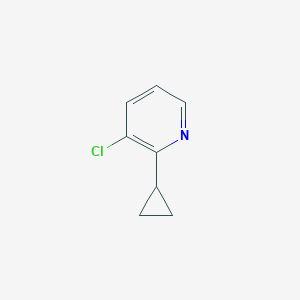

3-Chloro-2-cyclopropylpyridine

Description

Properties

IUPAC Name |

3-chloro-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLWSKQUGUMFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728692 | |

| Record name | 3-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355066-87-3 | |

| Record name | 3-Chloro-2-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355066-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characterization of 3-Chloro-2-cyclopropylpyridine for Drug Discovery and Development

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Within this class, pyridine derivatives are of paramount importance due to their versatile biological activities and capacity for synthetic modification. 3-Chloro-2-cyclopropylpyridine represents a novel molecular scaffold, combining the electronically distinct features of a chlorinated pyridine ring with the conformational rigidity and unique spatial arrangement of a cyclopropyl group. As such, this compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development.

The journey from a promising molecular structure to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including solubility, stability, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of 3-Chloro-2-cyclopropylpyridine. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but the causal reasoning behind them, ensuring a robust and reliable data package for informed decision-making in a research and development setting.

Section 1: Molecular Structure and In Silico Profiling

Prior to embarking on laboratory-based characterization, an initial in silico assessment provides a foundational understanding of the molecule. The structure of 3-Chloro-2-cyclopropylpyridine combines an aromatic, electron-deficient pyridine ring with a strained, non-planar cyclopropyl substituent. The chlorine atom at the 3-position further modulates the electronic properties of the ring.

Computational tools are invaluable for predicting key properties that guide experimental design. These predictions, while not a substitute for empirical data, allow for early hypothesis generation regarding the molecule's behavior.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₈ClN | Defines the elemental composition. |

| Molecular Weight | 153.61 g/mol | Influences diffusion and transport properties; aligns with Lipinski's Rule of Five. |

| logP (Octanol/Water) | ~2.5 - 3.0 (Estimated) | A key indicator of lipophilicity, which affects membrane permeability and solubility. |

| pKa (Basic) | ~2.0 - 3.5 (Estimated) | The pyridine nitrogen is weakly basic; its pKa determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Note: Predicted values are estimates derived from cheminformatics software and should be confirmed experimentally.

Section 2: Synthesis, Purification, and Purity Confirmation

A plausible synthetic route may involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitable cyclopropyl-boronic acid (or organozinc reagent) and 2,3-dichloropyridine, leveraging the differential reactivity of the two chlorine positions.

Experimental Workflow: Purification and Purity Assessment

The following workflow outlines a standard procedure for obtaining and verifying a high-purity sample of 3-Chloro-2-cyclopropylpyridine.

Caption: Workflow for Synthesis, Purification, and Validation.

Section 3: Core Physicochemical Properties: Experimental Determination

This section details the methodologies for determining the fundamental physicochemical properties of 3-Chloro-2-cyclopropylpyridine.

Melting Point (MP)

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid.[1] For a pure crystalline compound, the melting range is typically sharp (0.5-1.0 °C). A broad or depressed melting range is a reliable indicator of impurities.

Step-by-Step Protocol (Digital Melting Point Apparatus):

-

Calibration: Calibrate the apparatus using certified reference standards (e.g., benzophenone, caffeine) to ensure instrumental accuracy.

-

Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Initial Determination: Perform a rapid heating (10-20 °C/min) to find the approximate melting point.

-

Accurate Determination: Prepare a new sample and heat rapidly to within 15-20 °C of the approximate MP. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Replicate: Repeat the measurement at least twice to ensure reproducibility.

Boiling Point (BP)

Causality: The boiling point reflects the strength of intermolecular forces in the liquid state and is dependent on external pressure.[2] For a solid compound like 3-Chloro-2-cyclopropylpyridine, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

Step-by-Step Protocol (Micro Boiling Point Determination):

-

Sample Preparation: Place a small amount of the compound (approx. 0.5 mL if melted, or a few crystals) into a small test tube (fusion tube).

-

Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the fusion tube containing the sample.

-

Heating: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[3]

-

Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary will bubble out.

-

Equilibrium: When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.[4]

-

Pressure Correction: Record the ambient barometric pressure. If measured under vacuum, record the pressure of the system.

Solubility Profile

Causality: Solubility is a cornerstone of drug development, directly impacting everything from in vitro assay design to oral bioavailability. The "like dissolves like" principle governs this property; the polarity and hydrogen bonding capacity of the solute and solvent are key determinants.[5] A systematic assessment across a range of solvents is essential.

Systematic Solubility Assessment Workflow:

Caption: Systematic Workflow for Solubility Profiling.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Acid Dissociation Constant (pKa)

Causality: The pKa value quantifies the acidity or basicity of an ionizable group. For 3-Chloro-2-cyclopropylpyridine, the pyridine nitrogen atom is basic and will be protonated at a pH below its pKa. This ionization state profoundly influences solubility, membrane permeability, and potential interactions with biological targets. The pKa of the conjugate acid of 3-chloropyridine is reported as 2.84.[6]

Step-by-Step Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent system (e.g., water or a water/co-solvent mix).

-

Titration: While monitoring the pH with a calibrated electrode, perform a stepwise titration with a standardized acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

-

Software Analysis: Use specialized software to analyze the titration curve and derive a precise pKa value.

Section 4: Spectroscopic and Structural Characterization

While the primary focus is on physicochemical properties, unambiguous confirmation of the molecular structure is essential. Spectroscopic analysis provides this confirmation.

| Technique | Purpose | Expected Observations for 3-Chloro-2-cyclopropylpyridine |

| ¹H NMR | Confirms the proton framework and connectivity. | Distinct signals for the pyridine ring protons, and characteristic multiplets for the cyclopropyl protons in the upfield region. |

| ¹³C NMR | Confirms the carbon skeleton. | Signals for the five distinct pyridine carbons and the carbons of the cyclopropyl group. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak at ~1/3 the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for aromatic C=C and C=N stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching. |

Conclusion

The systematic characterization of 3-Chloro-2-cyclopropylpyridine, as outlined in this guide, provides the essential data required for its advancement in a drug discovery pipeline. By moving beyond simple data collection to understand the causal relationships between molecular structure and physical properties, researchers can make more strategic and informed decisions. A high-purity sample is the non-negotiable foundation upon which all reliable data is built. The experimental determination of melting point, solubility, and pKa, supported by robust spectroscopic confirmation, collectively generates a comprehensive profile that illuminates the potential and challenges of this novel chemical entity. This rigorous, methodical approach ensures scientific integrity and maximizes the probability of success in the complex field of therapeutic development.

References

- Pipzine Chemicals. (n.d.). 3-Chloro-2-cyanopyridine Manufacturer & Supplier China.

- Hangzhou KieRay Chem Co.,LTD. (2022). Buy 3-Chloro-2-fluoro-pyridine industrial Grade.

- Pipzine Chemicals. (n.d.). 3-Chloro-2-methoxypyridine.

- PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 3-Chloro-2-cyanopyridine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloro-2-methoxypyridine.

- Wikipedia. (n.d.). 3-Chloropyridine.

- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.

- PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of California, Davis. (2023). Solubility of Organic Compounds.

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Thermo Fisher Scientific. (2007). Safety Data Sheet: 3-Chloropyridine.

- ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted....

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Toronto. (n.d.). Experiment 1 - Melting Points.

- Slideshare. (2021). experiment (1) determination of melting points.

- ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),....

- Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine.

- Slideshare. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Calgary. (n.d.). Melting point determination.

- JoVE. (2020). Video: Boiling Points - Procedure.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- CDH Fine Chemical. (n.d.). 3-Chloro Pyridine CAS No 626-60-8 MATERIAL SAFETY DATA SHEET.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Research Square. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.

- University of Calgary. (n.d.). Spectra Problem #8 Solution.

- YouTube. (2022). Part II Structure determination by using PMR spectral data.

Sources

Section 1: The Molecular Architecture and Its Significance

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive examination of 3-Chloro-2-cyclopropylpyridine, a heterocyclic building block with significant potential in medicinal chemistry. We will deconstruct the methodologies for its structural confirmation, explore the rationale behind these analytical choices, and contextualize its importance in the broader field of drug discovery. This document is designed not merely as a protocol repository, but as a framework for critical thinking in molecular characterization.

3-Chloro-2-cyclopropylpyridine is a pyridine ring substituted with a chlorine atom at the 3-position and a cyclopropyl group at the 2-position. This specific arrangement is not arbitrary; it confers a unique set of electronic and steric properties that are highly sought after in drug design.

-

The Chloropyridine Moiety : The presence of chlorine, a halogen, is a common feature in over 250 FDA-approved drugs.[1] Its electronegativity creates a dipole moment, influencing molecular interactions and potentially forming halogen bonds—a key, non-covalent interaction with biological targets. Furthermore, the chloro-substituent can significantly improve pharmacokinetic properties by blocking sites of metabolic degradation, thereby increasing the drug's half-life and in vivo exposure.[1]

-

The Cyclopropyl Group : The cyclopropyl ring is a "bioisostere" for other functionalities, often mimicking a phenyl ring or a carbonyl group in terms of spatial arrangement but with improved metabolic stability and reduced lipophilicity. Its strained three-membered ring structure imparts unique conformational rigidity and electronic character, which can enhance binding affinity to target proteins.[2] Cyclopropane-containing scaffolds are found in drugs for a wide array of conditions, including anticoagulants, antivirals, and anticancer agents.[2]

The synergy between the electron-withdrawing chlorine and the sterically demanding, conformationally rigid cyclopropyl group makes this scaffold a compelling starting point for library synthesis and lead optimization in drug discovery programs.

Section 2: Synthesis Strategies

The synthesis of substituted pyridines is a well-established field in organic chemistry. While multiple routes to 3-Chloro-2-cyclopropylpyridine are conceivable, a common approach would involve building upon a pre-formed pyridine ring. For instance, methods for synthesizing chloropyridines can involve direct chlorination of pyridine or multi-step sequences starting from precursors like 2,6-dichloropyridine.[3][4] The introduction of the cyclopropyl group could be achieved via cross-coupling reactions or by constructing the pyridine ring with the cyclopropyl moiety already in place.

Section 3: A Multi-Pronged Approach to Structural Elucidation

Confirming the identity and purity of 3-Chloro-2-cyclopropylpyridine is a non-negotiable step. No single technique is sufficient; a confluence of evidence from orthogonal methods provides the highest degree of confidence. The workflow below illustrates a self-validating system where each step corroborates the others.

Caption: A self-validating workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial gatekeeper, providing the molecular weight of the compound.

-

Causality : The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) depends on the compound's polarity and volatility. For a molecule like this, ESI would be a soft ionization method yielding a prominent protonated molecular ion [M+H]⁺.

-

Expected Data : The molecular formula is C₈H₈ClN. The monoisotopic mass is approximately 153.03 g/mol . A key diagnostic feature is the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two major peaks for the molecular ion: one at m/z corresponding to the ³⁵Cl isotopologue and another peak two mass units higher ([M+2]⁺) with roughly one-third the intensity, unequivocally indicating the presence of a single chlorine atom.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural analysis, providing a detailed map of the carbon-hydrogen framework.

-

¹H NMR : This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Aromatic Region (δ 7.0-8.5 ppm) : Three signals are expected for the pyridine ring protons. The proton at position 6 will likely be the most downfield, appearing as a doublet of doublets. The protons at positions 4 and 5 will also be split by each other and will appear as distinct multiplets.

-

Aliphatic Region (δ 0.5-2.0 ppm) : The cyclopropyl protons will appear in the highly shielded, upfield region. The methine proton (CH attached to the pyridine ring) will be the most downfield of this group. The two sets of methylene protons (CH₂) on the cyclopropyl ring will be diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns (multiplets).

-

-

¹³C NMR : This provides a count of the unique carbon atoms.

-

Aromatic Region (δ 120-155 ppm) : Five signals are expected for the pyridine ring carbons. The carbon atom bonded to chlorine (C3) and the carbon bonded to the cyclopropyl group (C2) will have characteristic chemical shifts.

-

Aliphatic Region (δ 0-20 ppm) : Three signals are expected for the cyclopropyl carbons, one for the methine and two for the methylene carbons.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

-

Expected Data :

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching from the pyridine ring.

-

~3000-2850 cm⁻¹ : Aliphatic C-H stretching from the cyclopropyl group.

-

~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~800-600 cm⁻¹ : A C-Cl stretching band.

-

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.[6][7]

-

Causality : This technique is employed when the relative stereochemistry or conformation is critical, or when NMR data is ambiguous. The process involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice.[6] The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which atomic positions, bond lengths, and bond angles are determined with high precision.[8][9][10]

Section 4: Standardized Experimental Protocols

Protocol 4.1: NMR Analysis

-

Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition :

-

Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC (to correlate protons to their attached carbons) for unambiguous assignment.

-

-

Processing : Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS)

-

Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition : Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode.

-

Analysis : Determine the accurate mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated theoretical mass for C₈H₉ClN⁺. Observe the characteristic [M+H]⁺ to [M+2+H]⁺ isotopic ratio of ~3:1.

Section 5: Summary of Expected Analytical Data

| Parameter | Technique | Expected Value / Observation | Rationale & Key Feature |

| Molecular Formula | - | C₈H₈ClN | Based on proposed structure. |

| Molecular Weight | MS | Monoisotopic Mass: ~153.03 Da | Confirms overall mass. |

| Isotopic Pattern | MS | [M]⁺:[M+2]⁺ ratio of ~3:1 | Confirms the presence of one chlorine atom. |

| ¹H NMR Chemical Shifts | NMR | Aromatic: 3H (δ ~7.0-8.5 ppm) | Protons on the pyridine ring. |

| Aliphatic: 5H (δ ~0.5-2.0 ppm) | Protons on the cyclopropyl ring. | ||

| ¹³C NMR Signal Count | NMR | 8 unique signals | Corresponds to the 8 carbon atoms in the molecule. |

| IR Absorption Bands | IR | ~1600-1450 cm⁻¹, ~800-600 cm⁻¹ | C=N/C=C stretches (pyridine) and C-Cl stretch. |

References

-

Wikipedia. (2023, December 29). 3-Chloropropionitrile. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Chloro-2-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-hydrazinylpyridine. Retrieved from [Link]

-

Wikipedia. (2023, March 29). 3-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluoropyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Chloro-2-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Google Patents. (2011). CN102174014A - Preparation method of 3-chloropyridine.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-2-hydrazinopyridine. Retrieved from [Link]

-

G. S. Kumar, K. S. V. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. Available from: [Link]

-

SpectraBase. (n.d.). 3-Chloro-2-(chloromethyl)propene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... Retrieved from [Link]

-

Patel, J. B., Malick, J. B., Salama, A. I., & Goldberg, M. E. (1985). Pharmacology of pyrazolopyridines. Pharmacology Biochemistry and Behavior, 23(4), 675-80. Available from: [Link]

-

A. W. Thompson, et al. (1995). x Ray crystallography. Journal of Medical Genetics, 32(6), 474-481. Available from: [Link]

-

S. G. O'Brien, et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available from: [Link]

-

ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery. Available from: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structures of compounds 2e, 2f, 3d, and 3g. Retrieved from [Link]

-

M. D. Hattori, et al. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 14(1), 35-42. Available from: [Link]

-

ResearchGate. (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from.... Retrieved from [Link]

-

NIST. (n.d.). 1-Propene, 3-chloro-2-methyl-. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 5. 1-Propene, 3-chloro-2-methyl- [webbook.nist.gov]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-cyclopropylpyridine is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of a chlorinated pyridine core and a cyclopropyl moiety imparts desirable physicochemical and biological properties to target molecules. This guide provides a comprehensive overview of the viable synthetic routes to this compound, with a focus on practical, efficient, and scalable methodologies. We will delve into two primary strategies: the chlorination of a pre-formed 2-cyclopropylpyridine and the cross-coupling of a dihalogenated pyridine with a cyclopropylating agent. Each approach will be analyzed for its strengths and weaknesses, and detailed experimental protocols for the most robust methods will be presented. This document is intended to serve as a practical resource for chemists in both academic and industrial settings, enabling the reliable synthesis of this important intermediate.

Introduction: The Significance of the 3-Chloro-2-cyclopropylpyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of a chlorine atom and a cyclopropyl group at the 3- and 2-positions, respectively, creates a molecule with a unique electronic and steric profile. The chlorine atom can act as a key binding element or a site for further functionalization, while the cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the overall lipophilicity of a molecule. Consequently, 3-chloro-2-cyclopropylpyridine has emerged as a critical intermediate in the development of novel therapeutic agents and crop protection products. A deep understanding of its synthesis is therefore paramount for researchers in these fields.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic disconnections provide the foundation for the synthesis of 3-Chloro-2-cyclopropylpyridine:

-

Route A: Cyclopropanation followed by Chlorination. This approach involves the initial synthesis of 2-cyclopropylpyridine, followed by the selective introduction of a chlorine atom at the 3-position.

-

Route B: Cross-Coupling of a Dihalogenated Pyridine. This strategy utilizes a pre-functionalized pyridine ring, such as 2,3-dichloropyridine or 2-bromo-3-chloropyridine, and introduces the cyclopropyl group via a transition-metal-catalyzed cross-coupling reaction.

| Route | Key Transformations | Advantages | Challenges |

| A | 1. Synthesis of 2-vinylpyridine2. Cyclopropanation (e.g., Simmons-Smith)3. Selective chlorination | Potentially shorter route if a highly selective chlorination can be achieved. | The selective chlorination of 2-cyclopropylpyridine at the 3-position is not well-established and may lead to isomeric mixtures, posing significant purification challenges. |

| B | 1. Synthesis of a 2,3-dihalopyridine2. Synthesis of a cyclopropylating agent (e.g., cyclopropylboronic acid)3. Cross-coupling reaction (e.g., Suzuki-Miyaura) | High regioselectivity is often achievable in the cross-coupling step due to the differential reactivity of the halogens. This route is generally more reliable and scalable. | May involve more steps and requires careful optimization of the cross-coupling conditions. |

Based on the current state of the art, Route B is the recommended and more robust strategy for the synthesis of 3-Chloro-2-cyclopropylpyridine due to its superior control over regioselectivity.

Recommended Synthetic Route: Suzuki-Miyaura Coupling of 2,3-Dichloropyridine

This section provides a detailed, step-by-step guide for the synthesis of 3-Chloro-2-cyclopropylpyridine via a Suzuki-Miyaura cross-coupling reaction.

Workflow Diagram

Caption: Overall workflow for the synthesis of 3-Chloro-2-cyclopropylpyridine.

Step 1: Synthesis of 2,3-Dichloropyridine

The synthesis of 2,3-dichloropyridine can be efficiently achieved from 3-aminopyridine in a one-pot, two-step process involving chlorination followed by a Sandmeyer reaction.[1]

Reaction Mechanism:

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

Chlorination: To a stirred solution of 3-aminopyridine in a suitable solvent (e.g., chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature.[2] The reaction is typically monitored by TLC until the starting material is consumed.

-

Diazotization and Sandmeyer Reaction: The crude 2-chloro-3-aminopyridine is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperature (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) chloride to afford 2,3-dichloropyridine.[1]

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Step 2: Synthesis of Cyclopropylboronic Acid

Cyclopropylboronic acid is a key reagent for the Suzuki-Miyaura coupling. It can be prepared from cyclopropyl bromide via a Grignard reaction followed by borylation.[3][4]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of cyclopropyl bromide in anhydrous THF is then added dropwise to initiate the formation of cyclopropylmagnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is added to a solution of trimethyl borate in anhydrous THF at low temperature (-78 °C).[4] The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Isolation: The reaction is quenched by the addition of an acidic aqueous solution. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated to yield cyclopropylboronic acid as a white solid.[4]

Step 3: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of 2,3-dichloropyridine with cyclopropylboronic acid. The chlorine atom at the 2-position is more reactive towards oxidative addition to the palladium catalyst than the chlorine at the 3-position, leading to the desired regioselectivity.[5]

Reaction Mechanism:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2,3-dichloropyridine, cyclopropylboronic acid (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).[5]

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 3-chloro-2-cyclopropylpyridine.

| Parameter | Recommended Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligand |

| Ligand (if applicable) | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, THF/Water |

| Temperature | 80 - 110 °C |

| Typical Yield | 60 - 85% (estimated based on similar transformations) |

Alternative Synthetic Route: Cyclopropanation and Chlorination

While less established, the synthesis of 3-Chloro-2-cyclopropylpyridine via the chlorination of 2-cyclopropylpyridine remains a potential alternative.

Step 1: Synthesis of 2-Vinylpyridine

2-Vinylpyridine can be synthesized from 2-methylpyridine and formaldehyde through a condensation reaction followed by dehydration.[6][7]

Step 2: Cyclopropanation of 2-Vinylpyridine

The Simmons-Smith reaction is a classic and effective method for the cyclopropanation of alkenes.[3][8] This reaction typically involves the use of diiodomethane and a zinc-copper couple.

Experimental Protocol (General):

-

A solution of 2-vinylpyridine in an anhydrous solvent (e.g., diethyl ether) is treated with a solution of diiodomethane and a zinc-copper couple.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

The reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Step 3: Selective Chlorination of 2-Cyclopropylpyridine (Developmental)

The selective introduction of a chlorine atom at the 3-position of 2-cyclopropylpyridine is the most challenging step in this route. Directed ortho-metalation (DoM) presents a plausible strategy.[9]

Proposed Strategy:

-

Directed Lithiation: Treatment of 2-cyclopropylpyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), could potentially lead to deprotonation at the 3-position, directed by the pyridine nitrogen.

-

Chlorination: The resulting lithiated species could then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the desired position.

Note: This proposed chlorination protocol would require significant experimental optimization to achieve high regioselectivity and yield.

Conclusion

The synthesis of 3-Chloro-2-cyclopropylpyridine is most reliably achieved through a Suzuki-Miyaura cross-coupling reaction of 2,3-dichloropyridine with cyclopropylboronic acid. This route offers excellent control over regioselectivity and is amenable to scale-up. While the alternative route involving the cyclopropanation of 2-vinylpyridine followed by chlorination is conceptually simpler, the lack of a well-established method for the selective chlorination of 2-cyclopropylpyridine makes it a less predictable and more challenging approach. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate for their drug discovery and development programs.

References

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

-

Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Method for preparing 2-vinylpyridine.

-

Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

-

Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC - NIH. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH. [Link]

-

Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]

-

General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. isca.me [isca.me]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Directed Ortho Metalation [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-cyclopropylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document elucidates the expected chemical shifts, coupling constants, and multiplicity patterns of the molecule's protons. By dissecting the influence of the chloro and cyclopropyl substituents on the pyridine ring, this guide offers a predictive framework for spectral interpretation. This analysis is grounded in fundamental NMR principles and supported by data from analogous structures, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyridines.

Introduction: The Significance of 3-Chloro-2-cyclopropylpyridine and its Spectroscopic Characterization

3-Chloro-2-cyclopropylpyridine belongs to the broad class of substituted pyridines, which are integral scaffolds in numerous pharmaceuticals and functional materials. The unique combination of a halogenated pyridine ring and a strained cyclopropyl group imparts specific electronic and steric properties to the molecule, making it a valuable building block in drug discovery and organic synthesis.[1][2]

Accurate structural elucidation is paramount in the development of novel chemical entities. ¹H NMR spectroscopy stands as a primary and powerful analytical technique for determining the molecular structure of organic compounds in solution. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton, their connectivity, and the overall molecular architecture. A thorough understanding of the ¹H NMR spectrum of 3-Chloro-2-cyclopropylpyridine is therefore essential for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically deconstruct the predicted ¹H NMR spectrum of 3-Chloro-2-cyclopropylpyridine, offering a detailed rationale for the anticipated spectral features.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-Chloro-2-cyclopropylpyridine is predicted to exhibit distinct signals corresponding to the protons on the pyridine ring and the cyclopropyl substituent. The analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of electronic and anisotropic effects.[3]

The Pyridine Ring Protons: Navigating the Aromatic Region

The pyridine ring contains three aromatic protons, H-4, H-5, and H-6. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the nitrogen atom and the chlorine atom, as well as the electronic contribution of the cyclopropyl group.[4][5] The expected chemical shifts are in the downfield region, typical for aromatic protons.

-

H-6: This proton is situated ortho to the nitrogen atom, which strongly deshields it. Therefore, H-6 is expected to resonate at the lowest field (highest ppm value) of the pyridine protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³JH5H6) and H-4 (meta-coupling, ⁴JH4H6).

-

H-4: This proton is para to the nitrogen and meta to the chlorine and cyclopropyl groups. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³JH4H5) and H-6 (meta-coupling, ⁴JH4H6).

-

H-5: This proton is positioned meta to the nitrogen and ortho to both H-4 and H-6. It will also appear as a doublet of doublets (dd) due to coupling with H-4 and H-6.

The presence of the electron-withdrawing chlorine atom at the 3-position will generally lead to a downfield shift for the adjacent protons compared to unsubstituted pyridine.[6]

The Cyclopropyl Protons: A Signature Upfield Shift

The cyclopropyl group presents a unique spectroscopic feature. Due to the ring's magnetic anisotropy and the increased s-character of the C-H bonds, the protons on a cyclopropane ring typically resonate at an unusually high field (upfield), often in the 0.2-1.0 ppm range.[7][8] In 3-Chloro-2-cyclopropylpyridine, the cyclopropyl group is attached to an electron-withdrawing pyridine ring, which will cause a downfield shift of its protons compared to an unsubstituted cyclopropane.

The cyclopropyl group has five protons: one methine proton (H-1') and two sets of diastereotopic methylene protons (H-2'a, H-2'b, H-3'a, and H-3'b).

-

H-1' (Methine Proton): This proton is directly attached to the carbon bonded to the pyridine ring. It is expected to be the most deshielded of the cyclopropyl protons and will appear as a complex multiplet due to coupling with the four adjacent methylene protons.

-

H-2' and H-3' (Methylene Protons): These four protons are diastereotopic and will have different chemical shifts. They are expected to appear as complex multiplets in the upfield region of the spectrum. The geminal coupling between protons on the same carbon atom (²J) and vicinal coupling with the methine proton and the other methylene protons (³J) will lead to intricate splitting patterns.[9]

The analysis of these complex multiplets often requires advanced NMR techniques or spectral simulation for a complete assignment of coupling constants.

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 3-Chloro-2-cyclopropylpyridine. These values are estimates based on known data for similar structures and serve as a guide for spectral interpretation.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 8.3 - 8.5 | dd | ³JH5H6 ≈ 4-5 Hz, ⁴JH4H6 ≈ 1-2 Hz |

| H-4 | 7.6 - 7.8 | dd | ³JH4H5 ≈ 7-8 Hz, ⁴JH4H6 ≈ 1-2 Hz |

| H-5 | 7.2 - 7.4 | dd | ³JH4H5 ≈ 7-8 Hz, ³JH5H6 ≈ 4-5 Hz |

| H-1' | 2.0 - 2.5 | m | - |

| H-2', H-3' | 0.8 - 1.5 | m | - |

Note: The actual chemical shifts can be influenced by the solvent used for the NMR measurement.[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-Chloro-2-cyclopropylpyridine, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of 3-Chloro-2-cyclopropylpyridine is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used if solubility is an issue.[3]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 3-Chloro-2-cyclopropylpyridine and the labeling of the distinct proton environments.

Caption: Molecular structure of 3-Chloro-2-cyclopropylpyridine with proton labeling.

Conclusion: A Predictive Tool for Structural Verification

This technical guide has provided a detailed, predictive analysis of the ¹H NMR spectrum of 3-Chloro-2-cyclopropylpyridine. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can confidently interpret the experimental spectrum of this molecule and its derivatives. The provided protocol for spectral acquisition ensures the collection of high-quality data, which is crucial for accurate structural elucidation. This guide serves as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the characterization and development of novel pyridine-based compounds.

References

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopropane. Retrieved from [Link]

- Gunther, H. (1995).

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-7.

- Bakhite, E. A., Abdou, A. O. A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.

- Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 436-441.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Wiberg, K. B., & Barth, D. E. (1969). The nuclear magnetic resonance spectrum of cyclopropane. Journal of the American Chemical Society, 91(19), 5124-5130.

- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

Ron. (2014, October 4). Proton NMR signals and rings. Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-2-cyclopropylpyridine

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. 3-Chloro-2-cyclopropylpyridine, a molecule of interest in pharmaceutical and agrochemical research, presents a unique analytical challenge due to the interplay of its chlorinated pyridine core and the strained cyclopropyl moiety. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, offering not just protocols, but the underlying scientific rationale for each methodological choice. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules, ensuring data integrity and accelerating research timelines.

Foundational Principles: Understanding the Molecule and the Method

3-Chloro-2-cyclopropylpyridine is a substituted pyridine, a class of compounds frequently utilized as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a chlorine atom and a cyclopropyl group, dictates its behavior in a mass spectrometer. The presence of chlorine is particularly significant, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear diagnostic marker in the mass spectrum.[2][3][4] The cyclopropyl group, a strained three-membered ring, is prone to characteristic ring-opening and fragmentation pathways under energetic conditions.[5][6][7]

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of small molecules.[8][9][10] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.[10] Tandem mass spectrometry (MS/MS) further fragments these ions to reveal structural details.[10][11][12]

Choosing the Right Ionization Technique: A Critical First Step

The choice of ionization technique is paramount for the successful analysis of 3-Chloro-2-cyclopropylpyridine. Soft ionization methods are preferred to minimize in-source fragmentation and preserve the molecular ion.[13][14]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules that can be readily protonated or deprotonated in solution.[13][14] Given the basic nitrogen atom in the pyridine ring, positive-ion ESI is the logical choice for this compound, as it will readily form a protonated molecule, [M+H]⁺.[15] This technique is highly sensitive and is the workhorse for liquid chromatography-mass spectrometry (LC-MS) applications.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of small molecules, including those with lower polarity.[16][17][18] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.[18] APCI can be a valuable alternative or confirmatory technique to ESI, especially when dealing with complex matrices.[16]

For the purposes of this guide, we will focus on positive-ion Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) as the primary analytical strategy, owing to its high sensitivity and the inherent basicity of the pyridine nitrogen.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the cornerstone of reliable mass spectrometric analysis. The following sections detail a comprehensive, step-by-step approach for the analysis of 3-Chloro-2-cyclopropylpyridine.

Sample Preparation: The Unseen Determinant of Quality

Proper sample preparation is crucial for obtaining high-quality mass spectra by enhancing sensitivity and reducing background noise.[19] The goal is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering contaminants.

Protocol for Sample Preparation:

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of 3-Chloro-2-cyclopropylpyridine reference standard.

-

Dissolve the standard in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working solutions at concentrations ranging from 1 ng/mL to 1 µg/mL. The use of formic acid is to aid in the protonation of the analyte.[20]

-

-

Sample Matrix Considerations:

-

For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample cleanup step is essential to minimize matrix effects.[21][22]

-

Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge to retain the analyte while allowing polar impurities to be washed away. Elute the analyte with an organic solvent.

-

Liquid-Liquid Extraction (LLE): Partition the analyte from an aqueous sample into an immiscible organic solvent.[21]

-

Protein Precipitation: For biological samples, precipitate proteins with a solvent like acetonitrile, then analyze the supernatant.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For complex mixtures or when chromatographic separation is required, coupling liquid chromatography with mass spectrometry is the method of choice.

Table 1: Recommended LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small, moderately polar molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive-ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5-95% B over 5 minutes | A generic gradient suitable for initial screening. Can be optimized for specific applications. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic pyridine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |

| Source Temperature | 120 °C | Assists in desolvation. |

| Desolvation Gas Flow | 600 L/hr | Aids in solvent evaporation. |

| Desolvation Temperature | 350 °C | Ensures complete desolvation of ions. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful technique for elucidating the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions.[10][11]

Workflow for MS/MS Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, of 3-Chloro-2-cyclopropylpyridine. The expected m/z will be approximately 154.03, with a characteristic M+2 peak at m/z 156.03 due to the ³⁷Cl isotope.[3]

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 154.03) as the precursor ion and subject it to collision-induced dissociation (CID). This will generate a product ion spectrum that is a fingerprint of the molecule's structure.

Data Analysis and Interpretation: Decoding the Spectrum

The interpretation of the mass spectrum is a deductive process that combines knowledge of the analyte's structure with established principles of ion fragmentation.[23][24]

The Molecular Ion and Isotopic Pattern

The first piece of information to be gleaned from the full scan mass spectrum is the molecular weight of the compound. For 3-Chloro-2-cyclopropylpyridine (C₈H₈ClN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 154.0470. The presence of a chlorine atom will result in a characteristic isotopic cluster for the molecular ion, with a peak at m/z 154.0470 ([C₈H₉³⁵ClN]⁺) and a smaller peak at m/z 156.0440 ([C₈H₉³⁷ClN]⁺) in an approximate 3:1 intensity ratio.[2][3][4] This isotopic signature is a strong confirmation of the presence of one chlorine atom in the molecule.

Hypothetical Fragmentation Pathway

Based on the structure of 3-Chloro-2-cyclopropylpyridine, a plausible fragmentation pathway can be proposed. The fragmentation is likely to be initiated by the cleavage of the strained cyclopropyl ring and the loss of neutral molecules.

Proposed Fragmentation Scheme:

The protonated molecular ion ([M+H]⁺, m/z 154.0) is expected to undergo several key fragmentation steps:

-

Loss of ethylene (C₂H₄): The cyclopropyl ring can undergo rearrangement and lose ethylene, a stable neutral molecule, to form an ion at m/z 126.0.

-

Loss of a chlorine radical (Cl•): Although less common in soft ionization, some fragmentation can lead to the loss of a chlorine radical, resulting in an ion at m/z 119.0.

-

Loss of hydrogen chloride (HCl): A common fragmentation pathway for chlorinated compounds is the neutral loss of HCl, which would produce an ion at m/z 118.0.

-

Cleavage of the pyridine ring: At higher collision energies, the pyridine ring itself can fragment, leading to smaller ions.

Table 2: Hypothetical MS/MS Fragmentation of [C₈H₈ClN+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 154.0 | 126.0 | C₂H₄ (Ethylene) | [C₆H₆ClN]⁺ |

| 154.0 | 119.0 | Cl• (Chlorine radical) | [C₈H₉N]⁺ |

| 154.0 | 118.0 | HCl (Hydrogen chloride) | [C₈H₈N]⁺ |

| 126.0 | 99.0 | C₂H₃ (Vinyl radical) | [C₄H₃ClN]⁺ |

Visualizing the Fragmentation Pathway

A clear visualization of the proposed fragmentation cascade can aid in understanding the relationships between the precursor and product ions.

Caption: Proposed MS/MS fragmentation pathway of protonated 3-Chloro-2-cyclopropylpyridine.

Method Validation: Ensuring Trustworthiness and Reliability

A validated analytical method provides confidence in the generated data.[25] Key validation parameters for this LC-MS/MS method include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components.[25] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22] This is assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.[25][26] These are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[27]

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[25]

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of 3-Chloro-2-cyclopropylpyridine is a multifaceted process that requires a thorough understanding of the analyte's chemistry and the principles of mass spectrometry. By employing a systematic approach that encompasses careful sample preparation, optimized LC-MS/MS parameters, and a logical interpretation of the resulting spectra, researchers can confidently elucidate the structure and quantify this important molecule. The characteristic chlorine isotopic pattern and the predictable fragmentation of the cyclopropyl and pyridine moieties provide a solid foundation for its identification. This guide serves as a comprehensive framework, empowering scientists to generate high-quality, reliable data in their pursuit of novel pharmaceuticals and agrochemicals.

References

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved from [Link]

-

Chloro pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Proposed fragmentation pathways for the major product ions observed in... (n.d.). ResearchGate. Retrieved from [Link]

-

C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. (2013). PubMed. Retrieved from [Link]

-

Accessing elusive σ-type cyclopropenium cation equivalents through redox gold catalysis. (2024). Nature Communications. Retrieved from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2011). PMC. Retrieved from [Link]

-

3-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). PMC. Retrieved from [Link]

-

Pyridine, 3-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). Pittcon. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation, Cyclopropenyl Anion, and Cyclopropenyl Radical: A High-Level Computational Study. (2010). ACS Publications. Retrieved from [Link]

-

3-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved from [Link]

-

Mass spectrometry in impurity profiling. (2025). ResearchGate. Retrieved from [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. Retrieved from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. (2017). PMC. Retrieved from [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Retrieved from [Link]

-

3-Chloro-2-fluoropyridine. (n.d.). PubChem. Retrieved from [Link]

-

What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. (2025). YouTube. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare. Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

-

Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics. (2023). MDPI. Retrieved from [Link]

-

SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]

-

mass spectrum of cyclopropane C3H6 fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

an overview of tandem mass spectrometry methods and approaches. (2025). YouTube. Retrieved from [Link]

-

Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved from [Link]

-

ATMOSPHERIC PRESSURE CHEMICAL IONIZATION SOURCES USED IN THE DETECTION OF EXPLOSIVES BY ION MOBILITY SPECTROMETRY. (n.d.). Pacific Northwest National Laboratory. Retrieved from [Link]

-

Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved from [Link]

-

Atmospheric-pressure chemical ionization. (n.d.). Taylor & Francis. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH. Retrieved from [Link]

-

8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). PubMed. Retrieved from [Link]

-

Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2025). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

-

How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tutorchase.com [tutorchase.com]

- 5. youtube.com [youtube.com]

- 6. comporgchem.com [comporgchem.com]

- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pittcon.org [pittcon.org]

- 9. scispace.com [scispace.com]

- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

- 16. Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. organomation.com [organomation.com]

- 20. uab.edu [uab.edu]

- 21. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resolian.com [resolian.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 26. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-cyclopropylpyridine: Starting Materials and Core Strategies

Introduction: The Significance of 3-Chloro-2-cyclopropylpyridine

3-Chloro-2-cyclopropylpyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural and electronic properties, arising from the juxtaposition of a halogenated pyridine ring and a strained cyclopropyl moiety, make it a sought-after intermediate in the synthesis of a wide array of biologically active molecules. The pyridine core serves as a versatile scaffold, capable of engaging in various intermolecular interactions within biological targets, while the cyclopropyl group can enhance metabolic stability, improve binding affinity, and fine-tune the physicochemical properties of the parent molecule. This guide provides a comprehensive overview of the primary synthetic strategies for accessing 3-Chloro-2-cyclopropylpyridine, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Approaches to the Synthesis of the Core Scaffold

The synthesis of 3-Chloro-2-cyclopropylpyridine can be broadly categorized into two main strategic approaches:

-

Late-Stage Cyclopropylation: This common and often preferred strategy involves the initial synthesis of a pre-functionalized pyridine ring, namely 2,3-dichloropyridine, followed by the selective introduction of the cyclopropyl group at the C2 position. This approach allows for the use of readily available starting materials for the pyridine core.

-

Pyridine Ring Construction: In this less common approach, the pyridine ring is constructed with the cyclopropyl group already appended to a precursor molecule. While potentially offering a more direct route in some cases, this strategy can be more complex and may require less accessible starting materials.

This guide will primarily focus on the late-stage cyclopropylation strategy, as it offers greater flexibility and is more widely documented in the scientific literature.

Part 1: Synthesis of the Key Intermediate: 2,3-Dichloropyridine

A reliable and scalable synthesis of 2,3-dichloropyridine is the cornerstone of an efficient route to the target molecule. Two principal methods have been established for the preparation of this key intermediate.

Method 1: Diazotization of 2-Chloro-3-aminopyridine

This classical and widely used method involves the diazotization of commercially available 2-chloro-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the second chlorine atom.